molecular formula C12H21N3O4 B8325725 ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate

Cat. No. B8325725
M. Wt: 271.31 g/mol
InChI Key: ZFSQZDNFNJVLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H21N3O4 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate

Molecular Formula

C12H21N3O4

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 5-amino-1-(2,2-diethoxyethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H21N3O4/c1-4-17-10(18-5-2)8-15-11(13)9(7-14-15)12(16)19-6-3/h7,10H,4-6,8,13H2,1-3H3

InChI Key

ZFSQZDNFNJVLJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C(=C(C=N1)C(=O)OCC)N)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Synthesis of 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid ethyl ester, K-8. To a solution of crude K-7 (2 g) in absolute ethanol (10 mL) was added aqueous 20% sulfuric acid solution (12 mL) and the resulting mixture was refluxed for 1 h. The cooled reaction mixture was concentrated to remove the solvent and the mixture was poured to ice and adjusted to pH 8 with sodium bicarbonate. The insoluble material was filtered off and filtrate was extracted with methylene chloride (2×60 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated to give 1.2 g of a dark brown residue. This residue was purified by column chromatography using CH2Cl2 to 2% MeOH/CH2Cl2 to afford 280 mg of product K-8. 1H NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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